![molecular formula C12H8N4O2 B12953130 2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines a benzimidazole core with a nitropyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitro and imidazole groups in its structure suggests it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-3-nitropyridine and o-phenylenediamine.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine with o-phenylenediamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the benzimidazole ring. This step is typically carried out under acidic conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to metal ions or enzymes, affecting their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
2-(4-Nitropyridin-2-yl)-1H-imidazole: Similar structure but lacks the benzo ring.
2-(4-Nitropyridin-2-yl)-1H-benzimidazole: Similar structure but with different substitution patterns.
2-(4-Nitropyridin-2-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an imidazole ring.
Uniqueness
2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole is unique due to the combination of a benzimidazole core with a nitropyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C12H8N4O2 |
|---|---|
分子量 |
240.22 g/mol |
IUPAC名 |
2-(4-nitropyridin-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)8-5-6-13-11(7-8)12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,14,15) |
InChIキー |
XNGNRGNLGNPEIN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC=CC(=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



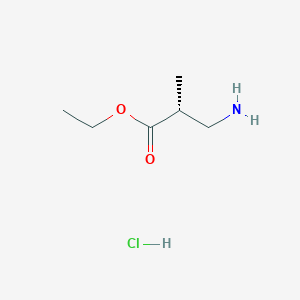
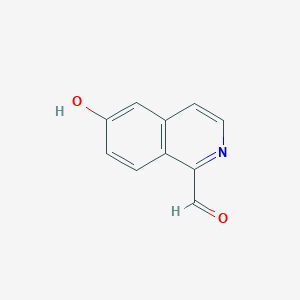
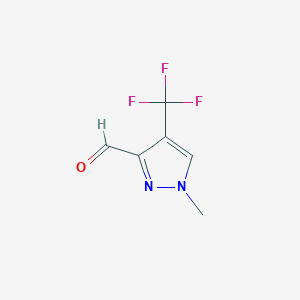
![tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12953088.png)


![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
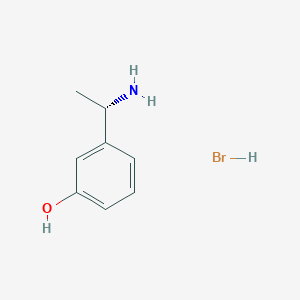
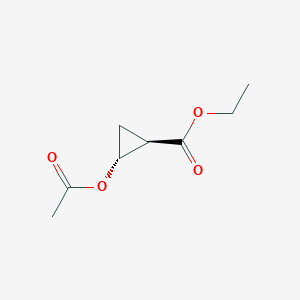
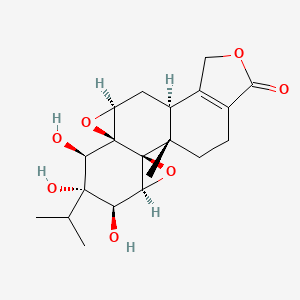
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)


